2-(1,3-benzodioxol-5-yloxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that features both benzodioxole and benzothiazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Formation of the Benzothiazole Moiety: This can be synthesized by the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: The benzodioxole and benzothiazole moieties are then coupled through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the acetamide linkage or the benzothiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules like proteins or DNA.
Medicine
In medicinal chemistry, it could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with benzodioxole and benzothiazole moieties can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE: Lacks the methyl group on the benzothiazole ring.
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPIONAMIDE: Has a propionamide instead of an acetamide linkage.
Uniqueness
The presence of both benzodioxole and benzothiazole moieties, along with the specific acetamide linkage, may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H14N2O4S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H14N2O4S/c1-10-3-2-4-14-16(10)19-17(24-14)18-15(20)8-21-11-5-6-12-13(7-11)23-9-22-12/h2-7H,8-9H2,1H3,(H,18,19,20) |
InChI Key |
SGVNMWGCLTURHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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